molecular formula C10H10FNO B6325980 5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 166883-10-9

5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B6325980
CAS No.: 166883-10-9
M. Wt: 179.19 g/mol
InChI Key: GEMAJBKVOLBULO-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a wide range of biological properties such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . They are composed of a pyrazole and quinoline fragment, and their structure can be modified with a number of substituents that have a great influence on their physical, photophysical and biological properties .


Synthesis Analysis

The main methods of synthesis for quinoline derivatives include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . For example, some derivatives were synthesized regioselectively from 4-hydroxy-3-acyl quinolin-2-one .


Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . The structure of these compounds can be greatly influenced by the substituents attached to the quinoline ring .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, oxidative aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones has been reported .


Physical and Chemical Properties Analysis

The physical and photophysical properties of quinoline derivatives can be greatly influenced by the substituents attached to the quinoline ring .

Future Directions

Quinoline derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the optimization of their properties for therapeutic applications .

Properties

IUPAC Name

5-fluoro-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMAJBKVOLBULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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